1-Methoxyazetidin-2-one
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Overview
Description
1-Methoxyazetidin-2-one is a chemical compound belonging to the azetidinone family, characterized by a four-membered lactam ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyazetidin-2-one can be synthesized through several methods. One common approach involves the reaction of azetidin-2-one with methanol in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes controlled magnetic stirring followed by centrifugation with microfibrils of copper oxide (CuO) and cigarette butt (CB) filter scraps. The complex is then analyzed using scanning electron microscopy, transmission electron microscopy, and infrared spectroscopy to confirm the loading efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, leading to the formation of various substituted azetidinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted azetidinones, amine derivatives, and oxides .
Scientific Research Applications
1-Methoxyazetidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methoxyazetidin-2-one involves its interaction with specific molecular targetsThis interaction inhibits the biosynthesis of bacterial cell walls, leading to cell lysis and death .
Comparison with Similar Compounds
Oxazolidin-2-ones: These compounds share a similar lactam ring structure and exhibit antibacterial activity.
Azetidin-2-ones: These compounds are structurally similar but may have different substituents, leading to variations in their biological activity.
Uniqueness: 1-Methoxyazetidin-2-one is unique due to its methoxy group, which enhances its stability and reactivity compared to other azetidinones. This structural feature also contributes to its effectiveness in controlled release drug formulations .
Properties
CAS No. |
832729-20-1 |
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Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
1-methoxyazetidin-2-one |
InChI |
InChI=1S/C4H7NO2/c1-7-5-3-2-4(5)6/h2-3H2,1H3 |
InChI Key |
SIWTWZTWPJJQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCC1=O |
Origin of Product |
United States |
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